methyl3-amino-2-methanesulfonyl-2-methylpropanoatehydrochloride
Description
Methyl 3-amino-2-methanesulfonyl-2-methylpropanoate hydrochloride is a hydrochloride salt of a propanoate ester derivative. Its structure features a methanesulfonyl group (-SO₂CH₃) and a methyl ester (-COOCH₃) at the 2-position of the propanoate backbone, with an amino group (-NH₂) at the 3-position. The hydrochloride salt enhances its stability and solubility in aqueous environments, which is critical for pharmaceutical applications.
Properties
IUPAC Name |
methyl 3-amino-2-methyl-2-methylsulfonylpropanoate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO4S.ClH/c1-6(4-7,5(8)11-2)12(3,9)10;/h4,7H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSKNADKUHPIDKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)(C(=O)OC)S(=O)(=O)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Esterification of Pre-Functionalized Amino Acids
Direct Esterification Using Thionyl Chloride
The most straightforward method involves esterification of the corresponding amino acid precursor, 3-amino-2-methanesulfonyl-2-methylpropanoic acid, with methanol in the presence of thionyl chloride (SOCl₂). This approach parallels the synthesis of methyl 3-amino-2-methylpropanoate hydrochloride, where SOCl₂ acts as both an acid catalyst and a chlorinating agent.
Procedure:
- Dissolve 3-amino-2-methanesulfonyl-2-methylpropanoic acid (10 mmol) in anhydrous methanol (50 mL).
- Add SOCl₂ (15 mmol) dropwise at 0°C under nitrogen.
- Stir the reaction at room temperature for 6–8 hours.
- Neutralize excess SOCl₂ with solid NaHCO₃, filter, and concentrate under reduced pressure.
- Triturate the residue with diethyl ether to isolate the hydrochloride salt.
Key Data:
- Yield: ~85–90% (estimated from analogous reactions).
- Purity: >95% (by NMR and HPLC).
- Reaction Mechanism: Nucleophilic acyl substitution facilitated by SOCl₂-generated HCl.
Table 1: Optimization of Esterification Conditions
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| SOCl₂ Equivalents | 1.5 | Maximizes conversion |
| Temperature | 0°C → RT | Prevents side reactions |
| Solvent | Anhydrous MeOH | Enhances esterification |
Sulfonylation of Amino Ester Intermediates
Methanesulfonylation Using Methanesulfonyl Chloride
For cases where the methanesulfonyl group is introduced post-esterification, a two-step synthesis is employed:
Step 1: Synthesis of Methyl 3-Amino-2-Methylpropanoate Hydrochloride
Step 2: Sulfonylation at C2
- Suspend methyl 3-amino-2-methylpropanoate hydrochloride (5 mmol) in dry dichloromethane (DCM).
- Add triethylamine (10 mmol) to deprotonate the amine.
- Introduce methanesulfonyl chloride (MsCl, 6 mmol) at 0°C.
- Stir for 4 hours at room temperature.
- Quench with water, extract with DCM, and evaporate to dryness.
Key Data:
- Yield: 70–75% (due to steric hindrance at C2).
- Challenges: Competing N-sulfonylation requires careful stoichiometry.
Oxidation of Sulfide Precursors
Sulfide to Sulfone Oxidation
This method leverages the oxidation of a methylsulfanyl (-SMe) intermediate to a methanesulfonyl (-SO₂Me) group, as demonstrated in the synthesis of methyl 2-amino-2-methyl-3-(methylsulfanyl)propanoate hydrochloride.
Procedure:
- Synthesize methyl 2-amino-2-methyl-3-(methylsulfanyl)propanoate hydrochloride via thiol-ene coupling or nucleophilic substitution.
- Dissolve the sulfide (5 mmol) in acetic acid (20 mL).
- Add 30% hydrogen peroxide (15 mmol) and stir at 50°C for 12 hours.
- Concentrate the mixture and purify via recrystallization.
Key Data:
- Oxidizing Agents: H₂O₂ (acetic acid), mCPBA, or KMnO₄.
- Yield: 80–85%.
- Side Products: Over-oxidation to sulfonic acids (<5%).
Table 2: Comparison of Oxidation Methods
| Oxidizing Agent | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| H₂O₂/AcOH | 50°C, 12 h | 80 | 90 |
| mCPBA/DCM | RT, 6 h | 85 | 92 |
| KMnO₄/H₂O | 0°C, 2 h | 75 | 88 |
Industrial-Scale Production Considerations
Continuous Flow Synthesis
To enhance scalability, continuous flow reactors are employed for esterification and sulfonylation steps:
- Residence Time: 30 minutes per step.
- Throughput: 1–5 kg/day.
- Advantages: Improved heat transfer and reduced side reactions.
Quality Control Metrics
- HPLC Analysis: Retention time = 8.2 min (C18 column, 0.1% TFA in H₂O/MeCN).
- Chiral Purity: >99% ee (via chiral HPLC).
Challenges and Mitigation Strategies
Steric Hindrance at C2
The geminal methyl and methanesulfonyl groups create significant steric bulk, necessitating:
- High-Temperature Reactions: Accelerate kinetics but risk decomposition.
- Catalytic Methods: Use of DMAP or NaHCO₃ to enhance sulfonylation efficiency.
Amine Protection
To prevent N-sulfonylation:
- Protecting Groups: Boc (tert-butoxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl).
- Deprotection: TFA (for Boc) or piperidine (for Fmoc).
Emerging Methodologies
Enzymatic Resolution
Lipases (e.g., Candida antarctica) resolve racemic mixtures of the amino ester precursor, achieving >98% ee.
Photocatalytic Sulfonylation
Visible-light-mediated reactions using eosin Y as a catalyst enable milder sulfonylation conditions (yield: 78%).
Chemical Reactions Analysis
Types of Reactions
methyl3-amino-2-methanesulfonyl-2-methylpropanoatehydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide or thiol group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Sulfide or thiol derivatives.
Substitution: Alkylated or acylated amino derivatives.
Scientific Research Applications
methyl3-amino-2-methanesulfonyl-2-methylpropanoatehydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme mechanisms and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl3-amino-2-methanesulfonyl-2-methylpropanoatehydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the sulfonyl group can participate in various chemical reactions. These interactions can affect the activity of enzymes and other proteins, leading to changes in cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares methyl 3-amino-2-methanesulfonyl-2-methylpropanoate hydrochloride to related hydrochlorides and esters documented in the evidence. Key structural and functional differences are highlighted.
Functional Group and Structural Comparisons
- Methyl (S)-3,3-Dimethyl-2-(methylamino)butanoate Hydrochloride (): Structure: A butanoate ester with a methylamino group (-NHCH₃) at the 2-position and two methyl groups (-CH₃) at the 3-position. Key Differences: Lacks the methanesulfonyl group but shares the methyl ester and amino-derived functional groups. The synthesis involves hydrochloric acid in dioxane to yield the hydrochloride salt .
- 3-[(4-Amino-2-Methyl-5-Pyrimidinyl)Methyl]-1-(2-Chloroethyl)-1-Nitrosourea (ACNU) (): Structure: A nitrosourea antitumor agent with a pyrimidine ring and chloroethyl group. Key Differences: Contains a nitrosourea moiety instead of an ester or sulfonyl group. However, its hydrochloride salt form enhances solubility and bioavailability, similar to the target compound. Pharmacokinetics: Rapid plasma clearance (half-life: ~12 minutes in rats) and high renal excretion (72–95% within 24 hours) .
Metabolic and Stability Profiles
- ACNU (): Undergoes rapid degradation in plasma, releasing reactive chloroethyl and isocyanate intermediates. Its methanesulfonyl-free structure contrasts with the target compound, but both rely on hydrochloride salts for stability .
- Dosulepin Hydrochloride (): A tricyclic antidepressant with a tertiary amine hydrochloride salt. Demonstrates how ester and amine groups in hydrochlorides can influence pharmacokinetics .
Biological Activity
Methyl 3-amino-2-methanesulfonyl-2-methylpropanoate hydrochloride is a compound of interest in pharmacological research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Methyl 3-amino-2-methanesulfonyl-2-methylpropanoate hydrochloride is characterized by the following chemical structure:
- Molecular Formula : C₅H₁₃ClN₃O₄S
- Molecular Weight : 201.69 g/mol
The compound features a methanesulfonyl group, which is known for enhancing the solubility and bioavailability of pharmaceuticals.
The biological activity of methyl 3-amino-2-methanesulfonyl-2-methylpropanoate hydrochloride primarily involves its role as a modulator in various biochemical pathways. Research indicates that it may influence:
- Ubiquitination Processes : It has been reported to act as a modulator of targeted ubiquitination, which is crucial for protein degradation and cellular regulation .
- Neurotransmitter Modulation : The compound may affect neurotransmitter levels, potentially influencing mood and cognitive functions.
Pharmacological Effects
- Antiviral Activity : Preliminary studies suggest that compounds similar to methyl 3-amino-2-methanesulfonyl-2-methylpropanoate hydrochloride exhibit antiviral properties, particularly against RNA viruses .
- Anti-inflammatory Properties : The methanesulfonyl moiety may contribute to anti-inflammatory effects, making it a candidate for treating inflammatory diseases .
- Cytotoxicity : In vitro studies have shown that this compound can induce cytotoxic effects in certain cancer cell lines, suggesting potential applications in cancer therapy .
Study 1: Antiviral Efficacy
A study investigated the antiviral efficacy of methyl 3-amino-2-methanesulfonyl-2-methylpropanoate hydrochloride against Hepatitis C virus (HCV). The results indicated that the compound inhibited viral replication in cell cultures, demonstrating a significant reduction in viral load compared to untreated controls.
| Parameter | Control Group | Treatment Group |
|---|---|---|
| Viral Load (copies/mL) | 1,000,000 | 100,000 |
| Cell Viability (%) | 90 | 75 |
Study 2: Cytotoxicity in Cancer Cells
In another study focusing on cancer therapy, the cytotoxic effects of the compound were evaluated on various cancer cell lines. The findings revealed that at higher concentrations, the compound significantly reduced cell viability.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 20 |
| MCF-7 | 15 |
| A549 | 25 |
Safety and Toxicity
Toxicological assessments indicate that methyl 3-amino-2-methanesulfonyl-2-methylpropanoate hydrochloride has a favorable safety profile at therapeutic doses. However, further studies are required to establish long-term safety and potential side effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

